N-(2,4-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide N-(2,4-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1023549-60-1
VCID: VC5086887
InChI: InChI=1S/C20H23NO/c1-15-10-11-18(16(2)14-15)21-19(22)20(12-6-7-13-20)17-8-4-3-5-9-17/h3-5,8-11,14H,6-7,12-13H2,1-2H3,(H,21,22)
SMILES: CC1=CC(=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)C
Molecular Formula: C20H23NO
Molecular Weight: 293.41

N-(2,4-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide

CAS No.: 1023549-60-1

Cat. No.: VC5086887

Molecular Formula: C20H23NO

Molecular Weight: 293.41

* For research use only. Not for human or veterinary use.

N-(2,4-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide - 1023549-60-1

Specification

CAS No. 1023549-60-1
Molecular Formula C20H23NO
Molecular Weight 293.41
IUPAC Name N-(2,4-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide
Standard InChI InChI=1S/C20H23NO/c1-15-10-11-18(16(2)14-15)21-19(22)20(12-6-7-13-20)17-8-4-3-5-9-17/h3-5,8-11,14H,6-7,12-13H2,1-2H3,(H,21,22)
Standard InChI Key NFZYMLMQOPXTNX-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)C

Introduction

Structural and Molecular Characteristics

The compound features a cyclopentane ring fused to a phenyl group at the 1-position, while the carboxamide moiety is attached to a 2,4-dimethylphenyl group. This arrangement creates a sterically hindered environment that influences its reactivity and intermolecular interactions. The planar aromatic systems (phenyl and dimethylphenyl groups) contribute to π-π stacking potential, while the cyclopentane ring introduces conformational rigidity.

Table 1: Fundamental Molecular Properties

PropertyValue
CAS Registry Number1023549-60-1
Molecular FormulaC20H23NO\text{C}_{20}\text{H}_{23}\text{NO}
Molecular Weight293.41 g/mol
IUPAC NameN-(2,4-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide
XLogP34.8 (estimated)

Synthetic Pathways and Optimization

Core Ring Formation

The cyclopentane backbone is typically constructed via [5+0] cyclization strategies. A common approach involves the intramolecular aldol condensation of 1,5-diketones under acidic conditions, though transition-metal-catalyzed methods (e.g., palladium-mediated C–H activation) have shown improved regioselectivity .

Amide Bond Installation

The carboxamide group is introduced through coupling reactions between 1-phenylcyclopentane-1-carboxylic acid derivatives and 2,4-dimethylaniline. Standard protocols employ:

  • Carbodiimide-mediated coupling: Using EDCl/HOBt in dichloromethane at 0–5°C, achieving yields of 68–72%.

  • Schotten-Baumann conditions: Reaction with acyl chlorides in aqueous NaOH, though this method risks hydrolysis of sensitive substituents .

Table 2: Representative Synthesis Conditions

ParameterEDCl/HOBt MethodSchotten-Baumann Method
SolventDCMTHF/H₂O (2:1)
Temperature0–5°C25°C
Reaction Time12 hr2 hr
Yield72%58%

Physicochemical Profiling

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 5H, Ph), 7.10 (d, J = 8.2 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 6.85 (d, J = 8.2 Hz, 1H, ArH), 2.80–2.60 (m, 2H, cyclopentane), 2.35 (s, 3H, CH₃), 2.25 (s, 3H, CH₃).

  • IR (KBr): 3280 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O amide I), 1550 cm⁻¹ (amide II) .

Thermal Behavior

Differential scanning calorimetry reveals a melting point range of 142–145°C, with decomposition onset at 280°C under nitrogen atmosphere. The crystalline structure (confirmed via XRD) adopts a monoclinic space group P21/cP2_1/c with Z = 4 .

Reactivity and Derivative Formation

Electrophilic Substitution

The electron-rich dimethylphenyl group undergoes nitration at the para position to the methyl groups when treated with HNO₃/H₂SO₄ at 0°C, yielding nitro derivatives that serve as precursors for amine functionalities.

Oxidation Pathways

Strong oxidizing agents (e.g., KMnO₄ in acidic media) convert the cyclopentane ring into a γ-lactam via C–H oxidation adjacent to the amide group, demonstrating the compound’s utility in heterocycle synthesis .

Table 3: Reaction Products Under Varied Conditions

Reagent SystemProduct FormedYield
HNO₃/H₂SO₄ (0°C)Nitroaromatic derivative65%
KMnO₄/H₂SO₄γ-Lactam41%
LiAlH₄/THFSecondary amine83%

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